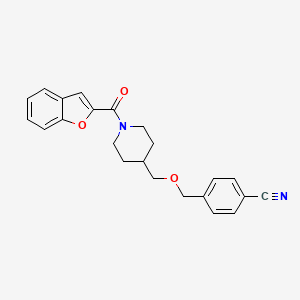![molecular formula C22H22N4O3S B2971374 (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 897474-66-7](/img/structure/B2971374.png)
(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a nitro group, a benzothiazole ring, a piperazine ring, and a tetrahydronaphthalene ring. These groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are typically used to confirm the structure of synthesized compounds .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds related to (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis and antimicrobial activity of new pyridine derivatives, including those with benzothiazole and piperazine components, have shown variable and modest activity against bacteria and fungi. This suggests their potential as lead compounds for further antimicrobial agent development (Patel, Agravat, & Shaikh, 2011).
Anticancer Activity
Derivatives of the compound have been investigated for their anticancer properties. The synthesis of specific derivatives and their reaction with nucleophile agents for anticancer evaluation has highlighted their potential efficacy. Some newly synthesized compounds were evaluated as anticancer agents, indicating a promising avenue for cancer therapy research (Gouhar & Raafat, 2015).
Anti-Mycobacterial Activity
Another significant area of research is the anti-mycobacterial potential of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones. These compounds have been identified as new chemotypes with promising anti-tubercular activity. Several derivatives showed potent activity against Mycobacterium tuberculosis, highlighting their therapeutic potential against tuberculosis (Pancholia et al., 2016).
Development of Diagnostic Agents
Research also extends to the development of diagnostic agents. For example, the synthesis of [(11)C]Am80 via novel Pd(0)-mediated rapid [(11)C]carbonylation using arylboronate and [(11)C]carbon monoxide for potential use in positron emission tomography (PET) radiotracers indicates the compound's utility in medical imaging and diagnosis (Takashima-Hirano, Ishii, & Suzuki, 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , and anti-inflammatory properties, suggesting that they may interact with multiple targets.
Mode of Action
Similar compounds have been found to act as dopamine and serotonin antagonists , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to inhibit cox-1 , suggesting that this compound may affect the prostaglandin synthesis pathway.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that this compound may have acceptable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit significant analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c27-21(17-6-5-15-3-1-2-4-16(15)13-17)24-9-11-25(12-10-24)22-23-19-8-7-18(26(28)29)14-20(19)30-22/h5-8,13-14H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNHUYNPPLJOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

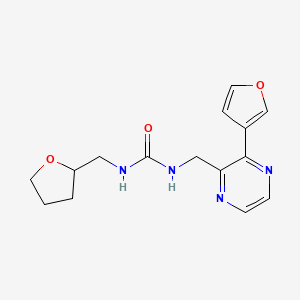
![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)
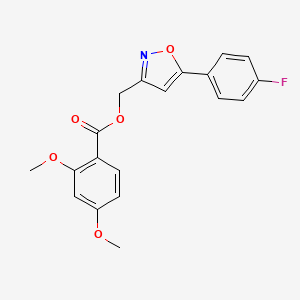
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2971298.png)
![Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate](/img/structure/B2971299.png)
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)
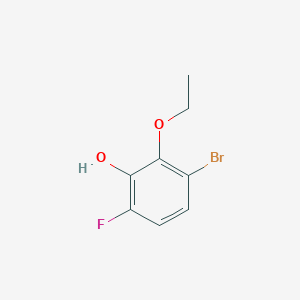
![2-(4-fluorophenyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2971305.png)

![3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2971308.png)
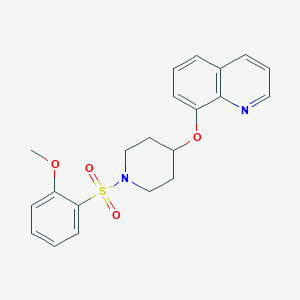
![N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2971310.png)
